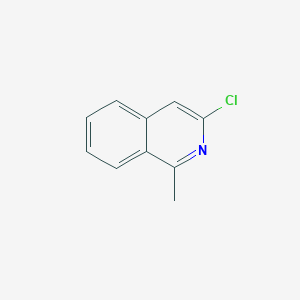![molecular formula C6H14Cl2N2O B3106336 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride CAS No. 158182-89-9](/img/structure/B3106336.png)
2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-5,8-diazabicyclo[430]nonane dihydrochloride is a bicyclic compound with significant interest in the field of medicinal chemistry This compound is known for its unique structure, which includes an oxygen atom and two nitrogen atoms within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride involves several synthetic routes. One common method includes the reaction of a dihydropyridine derivative with N-Bromsuccinimide or bromine in ethylene glycol to form racemic intermediates . These intermediates can then be further processed to obtain the desired enantiomerically pure compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the enantiomerically pure form of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-Bromsuccinimide, bromine, and ethylene glycol . The conditions for these reactions often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in various substituted analogs of the compound .
Scientific Research Applications
2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-5,8-diazabicyclo[4.3.0]nonane
- 2-Oxa-5,8-diazabicyclo[4.3.0]nonane monohydrochloride
Uniqueness
2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various industrial and medicinal applications .
Properties
CAS No. |
158182-89-9 |
|---|---|
Molecular Formula |
C6H14Cl2N2O |
Molecular Weight |
201.09 g/mol |
IUPAC Name |
(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine;dihydrochloride |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-2-9-6-4-7-3-5(6)8-1;;/h5-8H,1-4H2;2*1H/t5-,6+;;/m1../s1 |
InChI Key |
KXFOELXPYXZMLA-PVNUIUKASA-N |
SMILES |
C1COC2CNCC2N1.Cl.Cl |
Isomeric SMILES |
C1CO[C@H]2CNC[C@H]2N1.Cl.Cl |
Canonical SMILES |
C1COC2CNCC2N1.Cl.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(morpholin-4-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3106260.png)





![2'-(diphenylphosphinyl)-N,N-bis(4-methylphenyl)-1,1'-Biphenyl]-2-amine](/img/structure/B3106306.png)
![4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B3106327.png)
![6-[(Phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol](/img/structure/B3106333.png)

![[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol](/img/structure/B3106349.png)


